5-Iodo-1H-indazole

Vue d'ensemble

Description

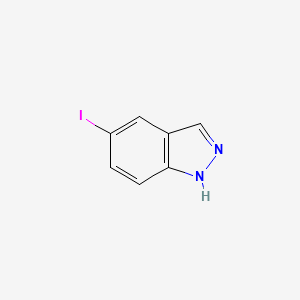

5-Iodo-1H-indazole is a useful research compound. Its molecular formula is C7H5IN2 and its molecular weight is 244.03 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Applications médicales

Les composés hétérocycliques contenant de l'indazole ont une grande variété d'applications médicales . Ils sont utilisés comme agents antihypertenseurs, anticancéreux, antidépresseurs, anti-inflammatoires et antibactériens . Par exemple, le composé 3-Amino-N-(4-benzylphényl)-5-chloro-1H-indazole-1-carboxamide s'est avéré inhiber efficacement la croissance cellulaire contre les lignées cellulaires du côlon et du mélanome .

Développement de médicaments

Plusieurs médicaments commercialisés récemment contiennent le motif structural de l'indazole . Cela met en évidence l'importance du 5-Iodo-1H-indazole dans le domaine du développement de médicaments.

Traitement des maladies respiratoires

Les indazoles peuvent être utilisés comme inhibiteurs sélectifs de la phosphoinositide 3-kinase δ pour le traitement des maladies respiratoires . Cela suggère que le this compound pourrait potentiellement être utilisé dans le développement de traitements pour les affections respiratoires.

Approches synthétiques

La synthèse des 1H- et 2H-indazoles a été l'objet de recherches récentes . Les stratégies comprennent des réactions catalysées par les métaux de transition, des réactions de cyclisation réductrices et la synthèse de 2H-indazoles via la formation consécutive de liaisons C–N et N–N sans catalyseur ni solvant . Ces approches synthétiques pourraient potentiellement être appliquées à la synthèse du this compound.

Conditions sans catalyseur ni solvant

Des efforts ont été déployés pour développer des approches synthétiques aux indazoles, y compris des réactions dans des conditions sans catalyseur ni solvant . Cela pourrait potentiellement rendre la synthèse du this compound plus respectueuse de l'environnement et plus rentable.

Molécules fonctionnelles

Les imidazoles, une classe de composés étroitement liés aux indazoles, sont des composants clés de molécules fonctionnelles qui sont utilisées dans une variété d'applications quotidiennes . Il est possible que le this compound puisse également trouver une application dans le développement de matériaux fonctionnels.

Activité Biologique

5-Iodo-1H-indazole is a compound that has garnered interest in medicinal chemistry due to its diverse biological activities, particularly in the field of oncology. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Synthesis

This compound has the molecular formula and is characterized by the presence of an iodine atom at the 5-position of the indazole ring. The synthesis of this compound can be achieved through various methods, including halogenation reactions and metal-catalyzed processes. For instance, one efficient synthetic route involves the use of iodobenzene as a catalyst to facilitate the formation of indazole derivatives .

Antitumor Activity

This compound exhibits significant antitumor properties. Research indicates that it can inhibit the proliferation of various cancer cell lines. For example, in a study evaluating indazole derivatives, compounds similar to this compound showed potent growth inhibitory activity against several cancer cell lines, with IC50 values ranging from 0.23 to 1.15 mM . This suggests that modifications at specific positions on the indazole scaffold can enhance its anticancer efficacy.

Table 1: Antitumor Activity of Indazole Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | K562 | TBD | Induces apoptosis via Bcl-2 inhibition |

| Compound 2f | 4T1 | 0.23 | Promotes apoptosis through caspase activation |

| Compound 6o | Hep-G2 | 3.32 | Affects cell cycle distribution |

The antitumor effects of this compound are primarily attributed to its ability to induce apoptosis in cancer cells. This is mediated through the inhibition of anti-apoptotic proteins such as Bcl-2 and the activation of pro-apoptotic pathways involving caspases . Additionally, it has been shown to affect cell cycle progression, leading to increased populations in the G0/G1 phase and decreased S phase populations in treated cells .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound and its derivatives:

- Study on K562 Cells : A recent study demonstrated that this compound significantly inhibited K562 cell proliferation with an IC50 value indicating strong cytotoxicity. The mechanism was linked to alterations in apoptosis-related protein expressions .

- Comparative Analysis : In a comparative analysis involving various indazole derivatives, it was found that structural modifications at specific positions could either enhance or diminish biological activity. For instance, substituents at the C-3 and C-6 positions were crucial for maintaining antitumor efficacy .

- Cell Cycle Analysis : Flow cytometry was employed to analyze the effects of this compound on cell cycle distribution. Results indicated a significant shift towards G0/G1 phase arrest, highlighting its potential as an anticancer agent by disrupting normal cell cycle progression .

Propriétés

IUPAC Name |

5-iodo-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5IN2/c8-6-1-2-7-5(3-6)4-9-10-7/h1-4H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGCHCLICSHIAAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1I)C=NN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5IN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00619590 | |

| Record name | 5-Iodo-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00619590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55919-82-9 | |

| Record name | 5-Iodo-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00619590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Iodo-1H-indazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.